molecular formula C16H9Cl2NO4 B3570366 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No.: B3570366
M. Wt: 350.1 g/mol
InChI Key: OUJPBKZLMHTFAC-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a synthetic organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with a 3,4-dichlorophenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate typically involves the following steps:

  • Formation of the Benzoxazinone Core: : The benzoxazinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a suitable acylating agent. For instance, 2-aminobenzoic acid can be reacted with acetic anhydride under reflux conditions to form the benzoxazinone ring.

  • Introduction of the 3,4-Dichlorophenyl Group: : The 3,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the benzoxazinone intermediate with 3,4-dichlorophenyl isocyanate in the presence of a base such as triethylamine.

  • Acetylation: : The final step involves acetylation of the hydroxyl group on the benzoxazinone ring. This can be achieved by reacting the intermediate with acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its structural features enable it to interact with biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides or pesticides, due to its ability to interfere with specific biological pathways in plants or pests.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The dichlorophenyl group enhances its binding affinity to these targets, while the benzoxazinone core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one: Lacks the acetate group, which may affect its solubility and reactivity.

    2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl methyl ester: Similar structure but with a methyl ester instead of an acetate group, potentially altering its biological activity.

Uniqueness

2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is unique due to the presence of the acetate ester, which can influence its pharmacokinetic properties, such as absorption and distribution in biological systems. This modification can enhance its efficacy and reduce potential side effects compared to similar compounds.

Properties

IUPAC Name

[2-(3,4-dichlorophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO4/c1-8(20)22-10-3-5-14-11(7-10)16(21)23-15(19-14)9-2-4-12(17)13(18)6-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJPBKZLMHTFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

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